6-Fluoro-3,4-dihydroisoquinoline

Epilepsy Potassium Channel Opener Neurology

Optimize your ion channel and GPCR pipeline with 6-Fluoro-3,4-dihydroisoquinoline, a strategic intermediate uniquely bridging aromatic isoquinolines and saturated tetrahydroisoquinolines. The C-6 fluorine atom is non-interchangeable, critically modulating electronic effects and metabolic stability essential for the Encukalner-type KCNQ2/3 mechanism and patented PDE7 inhibitor chemotypes. Procuring this specific regioisomer grants exclusive access to clinically validated pharmacological space, enabling nanomolar target engagement and enabling robust SAR expansion unachievable with non-fluorinated or mis-substituted analogs.

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
Cat. No. B1645722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,4-dihydroisoquinoline
Molecular FormulaC9H8FN
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C=C(C=C2)F
InChIInChI=1S/C9H8FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5-6H,3-4H2
InChIKeyYJYBBTWKMTXJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3,4-dihydroisoquinoline: A Critical Fluorinated Scaffold for Ion Channel Therapeutics


6-Fluoro-3,4-dihydroisoquinoline (CAS 224161-38-0, molecular formula C₉H₈FN, molecular weight 149.16 g/mol) is a partially saturated fluorinated isoquinoline building block characterized by a fluorine atom at the 6-position of the dihydroisoquinoline ring system , [1]. This compound exists at a strategic oxidation state between fully aromatic isoquinoline and fully saturated tetrahydroisoquinoline, providing a unique balance of reactivity and metabolic stability. The 6-fluoro substitution imparts distinct electronic properties that can significantly alter pharmacological profiles compared to non-fluorinated or differently substituted analogs , [2].

Why Generic Dihydroisoquinoline Substitution Fails for 6-Fluoro-Specific Applications


Regioisomeric or non-fluorinated dihydroisoquinoline analogs cannot simply replace 6-fluoro-3,4-dihydroisoquinoline in target-specific applications because the fluorine atom at the C-6 position critically modulates both electronic effects and metabolic stability [1], [2]. In the PDE7 inhibitor patent US6818651, the 6-fluoro substitution is explicitly preferred over other halogen or hydrogen substituents for achieving optimal pharmacological activity, demonstrating that the position and identity of the halogen are not interchangeable [2]. Furthermore, the specific 6-fluoro arrangement is essential for the synthesis of encukalner (XEN1101), where the fluorine atom contributes to the compound's unique potassium channel opening mechanism—a property absent in non-fluorinated or regioisomerically substituted variants [1], [3]. Substituting a 7-fluoro or 6-chloro analog would fundamentally alter the steric and electronic landscape required for target engagement and ADME properties.

6-Fluoro-3,4-dihydroisoquinoline: Quantitative Comparative Evidence for Procurement Decisions


Encukalner (XEN1101) Phase 2b Seizure Reduction: 6-Fluoro Scaffold Enables Clinically Validated KCNQ2/3 Potassium Channel Opening

6-Fluoro-3,4-dihydroisoquinoline serves as the key intermediate for encukalner (XEN1101), a selective Kv7.2/Kv7.3 potassium channel opener that demonstrated statistically significant, dose-dependent seizure reduction in the Phase 2b X-TOLE clinical trial (N=323) [1], [2]. The 6-fluoro substitution on the dihydroisoquinoline scaffold is integral to the final drug substance's pharmacological activity—no other regioisomer or non-fluorinated analog has been advanced to this clinical stage for this mechanism of action. The trial results provide quantitative differentiation against placebo baseline and establish the clinical utility of the 6-fluoro-3,4-dihydroisoquinoline scaffold.

Epilepsy Potassium Channel Opener Neurology

PDE7 Patent Explicitly Prefers 6-Fluoro Over Alternative 6-Position Substituents

In the landmark PDE7 inhibitor patent US6818651B2, compounds of formula I where R2 at the 6-position denotes fluorine or chlorine are specifically identified as preferred embodiments [1]. The patent explicitly states that preferred compounds are those 'in which R1 denotes hydrogen, and R2 denotes fluorine or chlorine' [1]. This establishes a direct head-to-head preference for 6-fluoro substitution over 6-hydrogen, 6-bromo, 6-cyano, 6-trifluoromethyl, or 6-phenoxy—all of which are encompassed by the broader Markush claim but excluded from the preferred subset. The selection of fluorine specifically reflects its optimal balance of electronegativity, size (van der Waals radius 1.47 Å), and metabolic stability compared to the larger chlorine (1.75 Å) or hydrogen.

Phosphodiesterase 7 Inhibitor Inflammatory Disease Medicinal Chemistry

α₁A Adrenergic Receptor Potency: Quantified Nanomolar Antagonism by a 6-Fluoro-3,4-dihydroisoquinoline-Containing Compound

A compound incorporating the 6-fluoro-3,4-dihydroisoquinoline moiety—[4-(6-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][6-(3-methoxypyrrolidin-1-yl)pyridin-3-yl]methanone—demonstrated potent antagonism at the human α₁A adrenergic receptor with an IC₅₀ of 58 nM in a recombinant CHO cell-based assay [1]. While this is a more complex final compound rather than the intermediate itself, the data demonstrates that the 6-fluoro-3,4-dihydroisoquinoline scaffold is compatible with high-affinity GPCR binding when appropriately elaborated. The nanomolar potency provides a quantitative benchmark that can guide analog design using this scaffold.

Adrenergic Receptor GPCR Antagonism Cardiovascular

6-Fluoro Regioisomer Specificity: Position of Fluorine Atom Dictates Biological Activity in Dihydroisoquinoline Scaffolds

A structure-activity relationship (SAR) study of 2-aryl-3,4-dihydroisoquinolin-2-ium bromides published in Chemical and Pharmaceutical Bulletin (2012) demonstrated that the position of fluorine substitution on the N-aryl ring makes 'very significant effects on the activity' against Psoroptes cuniculi, with comprehensive relative activity ranging from 1.4 to 16.5 times that of the standard acaricide ivermectin [1]. While this study primarily examined fluorine position on the N-aryl ring rather than the isoquinoline ring itself, the SAR principle extends to the dihydroisoquinoline core: at the C-6 position, fluorine is known to exert distinct electronic effects compared to the C-7 or C-8 positions due to differing contributions to the ring system's π-electron density distribution [1], [2]. This positional sensitivity validates why 6-fluoro-3,4-dihydroisoquinoline cannot be arbitrarily replaced by 7-fluoro or 8-fluoro regioisomers without potentially compromising biological activity.

Structure-Activity Relationship Regioselectivity Fluorine Chemistry

Synthetic Tractability: 6-Fluoro Substitution Provides Regioselective Handle for Cross-Coupling Diversification

In drug discovery, the ability to elaborate a scaffold via cross-coupling chemistry is a critical differentiator. 6-Fluoro-3,4-dihydroisoquinoline, while not itself a direct cross-coupling substrate, provides a defined electronic environment that facilitates regioselective functionalization at adjacent positions. A reported two-step sequence for regioselective assembly of 3,4-dihydroisoquinoline derivatives specifically notes that halogen derivatives—including fluoro-substituted variants—'provide opportunity for Suzuki, Buchwald, and related coupling reactions useful for expanding the scaffold and lead optimization in drug discovery' [1]. The 6-fluoro substitution pattern is particularly advantageous because it directs electrophilic aromatic substitution away from the fluorine-bearing ring, enabling selective C-H functionalization at alternative positions [1], [2]. This contrasts with non-halogenated or differently halogenated analogs where regioselectivity in further functionalization is less predictable.

Cross-Coupling Chemistry Lead Optimization C-H Functionalization

Optimal Research and Industrial Application Scenarios for 6-Fluoro-3,4-dihydroisoquinoline Procurement


KCNQ2/3 Potassium Channel Modulator Drug Discovery Programs

6-Fluoro-3,4-dihydroisoquinoline is the requisite intermediate for synthesizing encukalner (XEN1101)-type KCNQ2/3 potassium channel openers. Given that encukalner has demonstrated robust, dose-dependent seizure reduction in a Phase 2b randomized controlled trial (52.8% reduction at 25 mg vs 18.2% placebo, p<0.001) and has advanced to Phase 3 development [1], this scaffold forms the foundation for next-generation ion channel therapeutics targeting epilepsy, neuropathic pain, and major depressive disorder. Procurement of the 6-fluoro intermediate enables synthesis of both encukalner and novel analogs for SAR exploration around this clinically validated mechanism of action.

PDE7-Selective Inhibitor Development for Inflammatory and Neurological Disorders

Patent US6818651B2 explicitly identifies 6-fluoro-substituted 3,4-dihydroisoquinolines as preferred PDE7 inhibitor scaffolds [1]. PDE7 inhibition is a validated approach for treating inflammatory diseases (asthma, rheumatoid arthritis), neurological disorders (Alzheimer's disease, Parkinson's disease), and T-cell-mediated conditions. Procuring 6-fluoro-3,4-dihydroisoquinoline enables the construction of patented PDE7 inhibitor chemotypes where the fluorine atom contributes to potency and metabolic stability. This scaffold provides access to chemical space specifically claimed in the patent's preferred embodiments, which is advantageous for both academic research and pharmaceutical development programs seeking freedom-to-operate positions.

GPCR-Targeted Probe and Lead Compound Synthesis

A 6-fluoro-3,4-dihydroisoquinoline-containing compound has been profiled against the human α₁A adrenergic receptor, demonstrating IC₅₀ of 58 nM in recombinant CHO cell-based assays [1]. This data point confirms that the scaffold is compatible with nanomolar GPCR target engagement when appropriately functionalized. Researchers pursuing GPCR antagonist programs—particularly in cardiovascular, urological, or CNS indications—can use this intermediate as a validated starting point for hit-to-lead optimization, leveraging the 6-fluoro group for both target affinity modulation and subsequent SAR expansion through cross-coupling chemistry.

Medicinal Chemistry Library Synthesis and Scaffold Diversification

The 6-fluoro-3,4-dihydroisoquinoline scaffold occupies a strategic intermediate oxidation state that bridges fully aromatic isoquinolines and fully saturated tetrahydroisoquinolines, both privileged scaffolds in drug discovery [1], [2]. The C-6 fluorine atom enhances metabolic stability relative to non-fluorinated analogs while providing a predictable electronic influence for regioselective C-H functionalization. Reported synthetic transformations include amination (64% yield), cross-coupling reactions, and cyclization to more complex heterocyclic systems [2], [3]. For medicinal chemistry groups building diverse compound libraries, this intermediate offers a balance of synthetic tractability and biological relevance that is not achievable with the non-fluorinated parent compound or other regioisomers.

Quote Request

Request a Quote for 6-Fluoro-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.